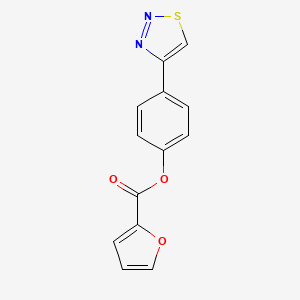
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring attached to a phenyl group, which is further connected to a furoate moiety.
作用机制
Target of Action
The primary targets of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential interactions .
Mode of Action
It’s known that the thiadiazole ring in the compound can undergo transformations under the action of bases . In the presence of potassium tert-butylate in THF, the compound decomposes with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .
Biochemical Pathways
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may interact with biochemical pathways involving nitrogen metabolism .
Pharmacokinetics
The compound’s molecular weight (17821) and its solid form suggest that it may have certain bioavailability .
Result of Action
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may have certain effects on cellular nitrogen metabolism .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors. For instance, the compound is known to decompose in the presence of bases . Furthermore, the furylthiadiazole fragment in the compound is known to be thermally stable .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring, which is then coupled with a furoate moiety to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required quality standards .
化学反应分析
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furoate moieties using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
相似化合物的比较
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate can be compared with other thiadiazole derivatives to highlight its uniqueness:
属性
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYQLDAQWKSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)
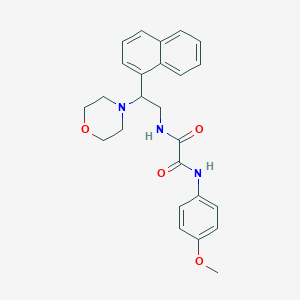
![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2838623.png)
![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)
![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)
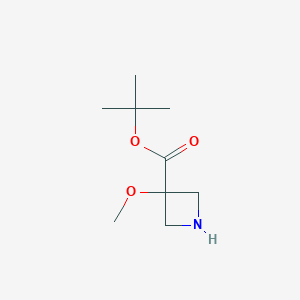
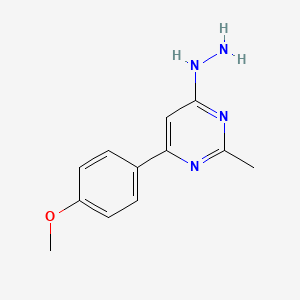
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2838632.png)
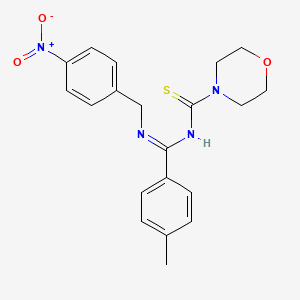
![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)
![(4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2838635.png)
![2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol](/img/structure/B2838636.png)
